Cas no 87694-51-7 (Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester)
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Chemical and Physical Properties
Names and Identifiers
-
- Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester
- BOC-ILE-N(OCH3)CH3
- BOC-ILE-NME(OME)
- Boc-isoleucine-N-methoxy-N-methylamide
- BOC-L-ISOLEUCINE N,O-DIMETHYLHYDROXAMIDE
- BOC-L-ISOLEUCINE N-METHOXY-N-METHYL AMIDE
- N-(tert-butoxycarbonyl)-L-isoleucine N'-methoxy-N'-methylamide
- 1,1-Dimethylethyl N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]carbamate (ACI)
- Carbamic acid, [(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethyl ester (9CI)
- Carbamic acid, [1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethyl ester, [S-(R*,R*)]- (ZCI)
- BOC-L-ILE-NME(OME)
- N2-{[(1,1-dimethylethyl)oxy]carbonyl}-N1-methyl-N1-(methyloxy)-L-isoleucinamide
- tert-Butyl ((2S,3S)-1-(Methoxy(methyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate
- 87694-51-7
- D95482
- MFCD00151874
- N-alpha-t-Butyloxycarbonyl-N-methyl-N-methyloxy-L-isoleucine amide
- SCHEMBL1204596
- QOGDJNZWRYUFQH-UWVGGRQHSA-N
- CS-0014009
- tert-butyl N-[(2S,3S)-1-[methoxy(methyl)amino]-3-methyl-1-oxopentan-2-yl]carbamate
- tert-butyl N-[(1S,2S)-1-[methoxy(methyl)carbamoyl]-2-methylbutyl]carbamate
- AKOS030212262
- AS-78016
-
- MDL: MFCD00151874
- Inchi: 1S/C13H26N2O4/c1-8-9(2)10(11(16)15(6)18-7)14-12(17)19-13(3,4)5/h9-10H,8H2,1-7H3,(H,14,17)/t9-,10-/m0/s1
- InChI Key: QOGDJNZWRYUFQH-UWVGGRQHSA-N
- SMILES: [C@H]([C@@H](C)CC)(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 274.18900
- Monoisotopic Mass: 274.18925731g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 9
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 67.9Ų
Experimental Properties
- PSA: 67.87000
- LogP: 2.33650
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1054401-25mg |
BOC-ILE-N(OCH3)CH3 |
87694-51-7 | 95% | 25mg |
$115 | 2024-06-06 | |
| Crysdot LLC | CD21001720-1g |
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate |
87694-51-7 | 97% | 1g |
$59 | 2024-07-18 | |
| Crysdot LLC | CD21001720-5g |
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate |
87694-51-7 | 97% | 5g |
$168 | 2024-07-18 | |
| Crysdot LLC | CD21001720-10g |
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate |
87694-51-7 | 97% | 10g |
$267 | 2024-07-18 | |
| Crysdot LLC | CD21001720-25g |
tert-Butyl ((2S,3S)-1-((methoxymethyl)amino)-3-methyl-1-oxopentan-2-yl)carbamate |
87694-51-7 | 97% | 25g |
$485 | 2024-07-18 | |
| A2B Chem LLC | AH83492-25mg |
BOC-ILE-N(OCH3)CH3 |
87694-51-7 | 96% | 25mg |
$80.00 | 2024-04-19 | |
| A2B Chem LLC | AH83492-100mg |
BOC-ILE-N(OCH3)CH3 |
87694-51-7 | 96% | 100mg |
$183.00 | 2024-04-19 | |
| A2B Chem LLC | AH83492-1g |
BOC-ILE-N(OCH3)CH3 |
87694-51-7 | 95+% | 1g |
$747.00 | 2024-04-19 | |
| A2B Chem LLC | AH83492-2g |
BOC-ILE-N(OCH3)CH3 |
87694-51-7 | 95+% | 2g |
$916.00 | 2024-04-19 | |
| A2B Chem LLC | AH83492-5g |
BOC-ILE-N(OCH3)CH3 |
87694-51-7 | 95+% | 5g |
$1168.00 | 2024-04-19 |
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Production Method
Production Method 1
1.2 Reagents: 1-Hydroxybenzotriazole ; 0 °C
1.3 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ; 15 min, 0 °C
1.4 0 °C
1.5 Reagents: 4-Methylmorpholine ; 0 °C; 0 °C → rt; 14 h, rt
Production Method 2
Production Method 3
Production Method 4
Production Method 5
1.2 Reagents: 4-Methylmorpholine ; 0 °C; 14 h, 25 °C
Production Method 6
2.1 Reagents: 4-Methylmorpholine , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide Solvents: Dichloromethane ; 1 h, -15 °C
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Raw materials
- Di-tert-butyl dicarbonate
- Boc-L-Ile-OH
- N,O-Dimethylhydroxylamine
- L-Isoleucine
- N,O-Dimethylhydroxylamine hydrochloride
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Preparation Products
Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]-, 1,1-dimethylethylester
Carbamic Acid Derivative: CAS No. 87694-51-7
Carbamic acid, a versatile compound in organic chemistry, has been the focus of extensive research due to its wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. Among its derivatives, the compound with CAS No. 87694-51-7, specifically N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl]carbamic acid, has garnered significant attention for its unique structural properties and potential utility in drug design and agricultural chemicals.
The structural complexity of this compound is evident from its IUPAC name: Carbamic acid,N-[(1S,2S)-1-[(methoxymethylamino)carbonyl]-2-methylbutyl], 1,1-dimethylethylester. This derivative incorporates a chiral center at the (1S,2S) configuration, which is critical for its stereochemical properties and biological activity. The presence of a methoxymethylamino group further enhances its functional versatility, making it a promising candidate for enzyme inhibition studies and bioactive molecule development.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound. Researchers have employed asymmetric catalysis to achieve high enantiomeric excess in the preparation of the (1S,2S) stereoisomer. This approach not only ensures the desired stereochemistry but also aligns with green chemistry principles by minimizing waste and improving atom economy.
In terms of applications, this carbamic acid derivative has shown potential as a lead compound in the development of herbicides and insecticides. Its ability to inhibit key enzymes involved in plant growth regulation has been validated through in vitro assays. Furthermore, studies on its pharmacokinetic profile suggest favorable absorption and bioavailability characteristics, making it a strong candidate for further preclinical testing.
The integration of computational chemistry tools has significantly accelerated the exploration of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. Additionally, molecular docking studies have revealed potential binding modes with target proteins, offering valuable guidance for structure-based drug design.
Looking ahead, the development of this compound into a commercial product will depend on several factors, including its efficacy in field trials and regulatory approval processes. Collaborative efforts between academic institutions and industry partners are expected to drive innovation in this area.
In conclusion, CAS No. 87694-51-7 represents a significant advancement in carbamic acid chemistry with promising applications across multiple domains. Continued research into its synthesis, characterization, and biological activity will undoubtedly pave the way for novel therapeutic and agricultural solutions. ]]>
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